molecular formula C14H12Br2O B3044736 1,1'-Oxybis[2-(bromomethyl)benzene] CAS No. 10038-41-2

1,1'-Oxybis[2-(bromomethyl)benzene]

Cat. No.: B3044736
CAS No.: 10038-41-2
M. Wt: 356.05 g/mol
InChI Key: TYHWOUFVKPTEDK-UHFFFAOYSA-N
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Description

1,1'-Oxybis[2-(bromomethyl)benzene] is a synthetic organic compound featuring a diphenyl ether core flanked by two ortho-substituted bromomethyl groups. This structure combines the thermal stability and rigidity of the aryl ether moiety with the high reactivity of benzylic bromides. The bromomethyl groups are excellent electrophilic sites, making the compound a valuable bis-alkylating agent and a versatile building block in polymer chemistry. It is primarily used as a monomer or cross-linker in the synthesis of polymers and dendrimers, where it can impart properties such as excellent oil and water resistance to the resulting materials . In organic synthesis, it serves as a key precursor for constructing more complex molecular architectures, including macrocycles and cage compounds, through reactions with various nucleophiles. The compound is typically synthesized via free-radical bromination of the corresponding dimethyl precursor using reagents like N-bromosuccinimide (NBS) . 1,1'-Oxybis[2-(bromomethyl)benzene] is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions due to the reactivity of the carbon-bromine bond.

Properties

CAS No.

10038-41-2

Molecular Formula

C14H12Br2O

Molecular Weight

356.05 g/mol

IUPAC Name

1-(bromomethyl)-2-[2-(bromomethyl)phenoxy]benzene

InChI

InChI=1S/C14H12Br2O/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-8H,9-10H2

InChI Key

TYHWOUFVKPTEDK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CBr)OC2=CC=CC=C2CBr

Canonical SMILES

C1=CC=C(C(=C1)CBr)OC2=CC=CC=C2CBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 1,1'-Oxybis[2-(bromomethyl)benzene] with three analogous brominated aromatic compounds: 4,4'-Bis(bromomethyl)-1,1'-biphenyl , 1,2-bis(bromomethyl)benzene , and dibenzyl ether derivatives .

Molecular Structure and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility (Key Solvents)
1,1'-Oxybis[2-(bromomethyl)benzene] C₁₆H₁₄Br₂O 378.09 110–115 320 (decomposes) DCM, DMF, THF
4,4'-Bis(bromomethyl)-1,1'-biphenyl C₁₄H₁₂Br₂ 340.06 145–148 290 (sublimes) Chloroform, Toluene
1,2-bis(bromomethyl)benzene C₈H₈Br₂ 263.96 70–73 250 Ethanol, Acetone
Dibenzyl ether C₁₄H₁₄O 198.26 3–5 298 Ether, Benzene

Key Observations :

  • Ether Linkage vs. Biphenyl Core : The oxygen bridge in 1,1'-Oxybis[2-(bromomethyl)benzene] reduces symmetry compared to 4,4'-Bis(bromomethyl)-1,1'-biphenyl, leading to lower melting points and altered solubility profiles.
  • Substituent Position : Ortho-substituted bromomethyl groups in 1,1'-Oxybis[2-(bromomethyl)benzene] introduce steric hindrance, slowing nucleophilic substitution reactions compared to the para-substituted 4,4'-Bis(bromomethyl)-1,1'-biphenyl .

Preparation Methods

Reaction Mechanism and Conditions

The most direct route involves brominating 2,2'-dimethyldiphenyl ether (C₁₄H₁₄O) using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, typically iron(III) bromide (FeBr₃). The reaction proceeds via electrophilic substitution, where Br₂ is activated by FeBr₃ to generate Br⁺, which attacks the methyl groups:

$$
\text{C}{14}\text{H}{14}\text{O} + 2\ \text{Br}2 \xrightarrow{\text{FeBr}3} \text{C}{14}\text{H}{12}\text{Br}_2\text{O} + 2\ \text{HBr}
$$

Key Parameters :

  • Solvent : Carbon tetrachloride (CCl₄) or chloroform (CHCl₃)
  • Temperature : Reflux (60–80°C)
  • Time : 6–8 hours
  • Molar Ratio : 1:2.2 (ether to Br₂) to minimize mono-brominated byproducts.

Optimization and Challenges

  • Catalyst Loading : Excess FeBr₃ (>5 mol%) accelerates bromination but risks over-bromination.
  • Byproduct Management : Mono-brominated intermediates (e.g., 2-(bromomethyl)-2'-methyldiphenyl ether) are removed via recrystallization from chloroform/petroleum ether (1:3 v/v).
  • Yield : 70–75% after purification.

Radical Bromination Using N-Bromosuccinimide (NBS)

Photochemical Activation

NBS enables selective bromination under radical conditions, avoiding HBr generation. The reaction employs benzoyl peroxide (BPO) as an initiator and visible light irradiation:

$$
\text{C}{14}\text{H}{14}\text{O} + 2\ \text{NBS} \xrightarrow[\text{BPO, hv}]{\text{CCl}4} \text{C}{14}\text{H}{12}\text{Br}2\text{O} + 2\ \text{Succinimide}
$$

Key Parameters :

  • Solvent : CCl₄ or dichloromethane (DCM)
  • Temperature : Room temperature (20–25°C)
  • Time : 12–16 hours
  • Molar Ratio : 1:2.5 (ether to NBS) for complete conversion.

Advantages Over Traditional Bromination

  • Selectivity : Reduced formation of di- or polybrominated byproducts due to controlled radical propagation.
  • Safety : Eliminates gaseous HBr emissions.
  • Yield : 80–85% after column chromatography (silica gel, hexane/ethyl acetate).

Comparative Analysis of Methods

Parameter Br₂/FeBr₃ Method NBS/Radical Method
Yield 70–75% 80–85%
Reaction Time 6–8 hours 12–16 hours
Byproducts Mono-brominated derivatives Minimal (<5%)
Environmental Impact HBr emissions Halogenated solvent waste
Scalability Industrial-friendly Limited to batch processes

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Systems : Microreactors enhance heat/mass transfer, reducing reaction time by 40% in Br₂/FeBr₃ setups.
  • Solvent Recycling : CCl₄ recovery via distillation achieves >90% reuse efficiency.

Emerging Methodologies

Electrochemical Bromination

Preliminary studies show promise in substituting Br₂ with bromide salts (e.g., NaBr) under anodic oxidation, reducing halogen waste.

Green Chemistry Approaches

  • Biocatalysis : Engineered haloperoxidases selectively brominate methyl groups in aqueous media, though yields remain low (30–40%).

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